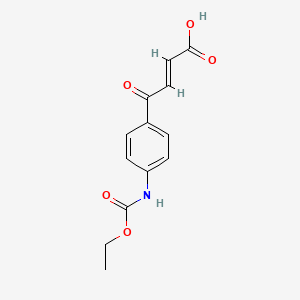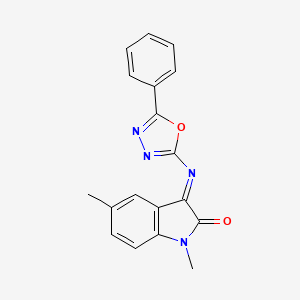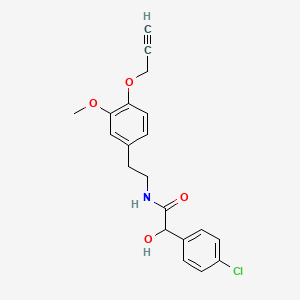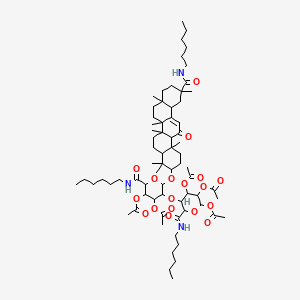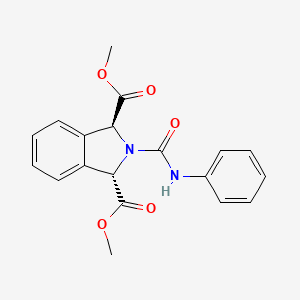
trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid: is a complex organic compound with the molecular formula C19H18N2O5 . It contains a total of 44 atoms, including 18 hydrogen atoms, 19 carbon atoms, 2 nitrogen atoms, and 5 oxygen atoms . This compound is part of the indole derivatives family, which are known for their diverse biological activities and applications in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid typically involves the reaction of indole derivatives with carbaniloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. Researchers are particularly interested in its ability to interact with biological targets and pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mecanismo De Acción
The mechanism of action of trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparación Con Compuestos Similares
Indole-2-carboxylic acid: This compound shares a similar indole nucleus and is known for its biological activities, including antiviral and anticancer properties.
Indole-3-acetic acid: A plant hormone with diverse biological functions, including growth regulation and stress response.
Uniqueness: trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
91579-23-6 |
|---|---|
Fórmula molecular |
C19H18N2O5 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
dimethyl (1S,3S)-2-(phenylcarbamoyl)-1,3-dihydroisoindole-1,3-dicarboxylate |
InChI |
InChI=1S/C19H18N2O5/c1-25-17(22)15-13-10-6-7-11-14(13)16(18(23)26-2)21(15)19(24)20-12-8-4-3-5-9-12/h3-11,15-16H,1-2H3,(H,20,24)/t15-,16-/m0/s1 |
Clave InChI |
HTNLLNZUGDDACB-HOTGVXAUSA-N |
SMILES isomérico |
COC(=O)[C@@H]1C2=CC=CC=C2[C@H](N1C(=O)NC3=CC=CC=C3)C(=O)OC |
SMILES canónico |
COC(=O)C1C2=CC=CC=C2C(N1C(=O)NC3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


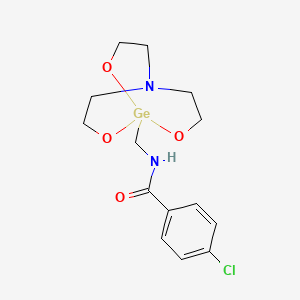
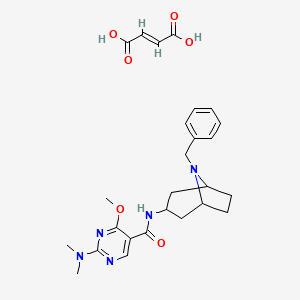
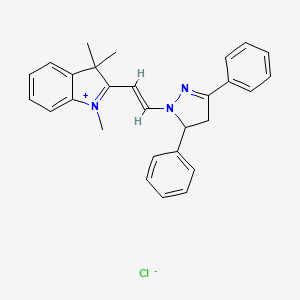
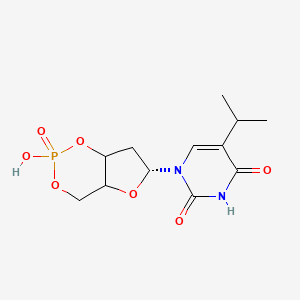
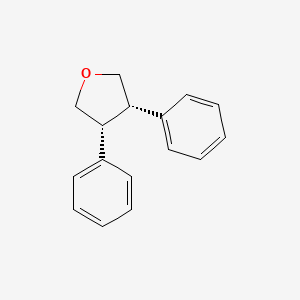
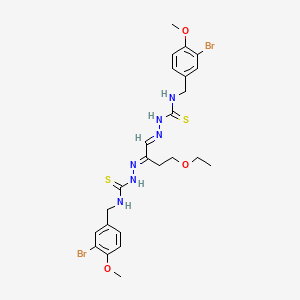
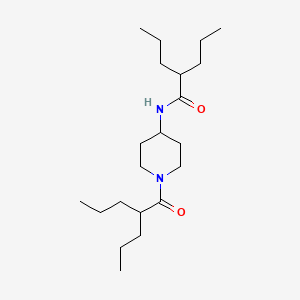
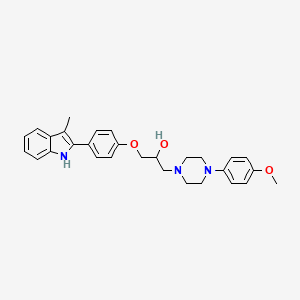
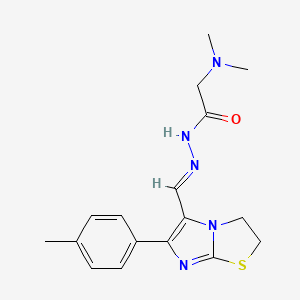
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12758219.png)
